BenchChemオンラインストアへようこそ!

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

Sulfonamide Piperazine Chemical library design

This dual-sulfonylated piperazine (MW 373.5, logP 2.39) delivers a unique H-bond acceptor surface (HBA=7) ideal for CNS-focused kinase inhibitor design. Its pre-installed piperidine-1-sulfonyl tail eliminates post-synthetic N4 elaboration, accelerating SAR campaigns for carbonic anhydrase or antibacterial (LpxH) targets. With a fragment-like profile (MW<400, tPSA 85 Ų), it is optimized for biophysical assay solubility. Avoid mono-sulfonylated analogs—this specific architecture ensures reproducible target engagement.

Molecular Formula C15H23N3O4S2
Molecular Weight 373.49
CAS No. 797772-99-7
Cat. No. B2667093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine
CAS797772-99-7
Molecular FormulaC15H23N3O4S2
Molecular Weight373.49
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H23N3O4S2/c19-23(20,15-7-3-1-4-8-15)16-11-13-18(14-12-16)24(21,22)17-9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-14H2
InChIKeyFVVYZMDFWGJMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine (CAS 797772-99-7): Core Chemical Identity and Procurement-Relevant Profile


1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine (CAS 797772-99-7) is a dual‑sulfonylated piperazine derivative bearing both a benzenesulfonyl group at N1 and a piperidine‑1‑sulfonyl group at N4 of the central piperazine ring . Its molecular formula is C₁₅H₂₃N₃O₄S₂ and its monoisotopic mass is 373.5 g·mol⁻¹, placing it in a distinct physicochemical space within the sulfonylpiperazine family [1]. This structural class has received sustained attention in medicinal chemistry because the sulfonamide and sulfonyl motifs confer hydrogen‑bonding capacity and metabolic stability that are frequently exploited in the design of kinase inhibitors, antibacterial agents, and CNS‑active compounds [2].

Why Generic Substitution of 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine (CAS 797772-99-7) Is Not Feasible


Within the sulfonylpiperazine chemical space, even conservative alterations to the sulfonamide substituents often produce substantial shifts in target affinity, selectivity, and physicochemical properties [1]. The simultaneous presence of a benzenesulfonyl group and a piperidine‑1‑sulfonyl group in 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine creates a unique hydrogen‑bond‑acceptor surface and lipophilicity profile that cannot be replicated by mono‑sulfonylated analogs or by compounds in which the piperidine‑sulfonyl motif is replaced with a smaller alkylsulfonyl group [2]. Replacing either sulfonyl moiety with a carbonyl, alkyl, or unsubstituted phenyl group predictably alters logP, polar surface area, and the number of hydrogen‑bond acceptors, all of which are critical determinants of permeability, solubility, and off‑target binding [3]. Therefore, treating members of this class as interchangeable procurements is scientifically unjustified and can lead to divergent biological results.

Quantitative Differentiation Evidence for 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine (CAS 797772-99-7) Relative to Key Comparators


Structural Uniqueness: Dual Sulfonamide Architecture versus Mono-Sulfonylated or Carbonyl Analogs

1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine is the only readily available piperazine derivative that carries both a benzenesulfonyl group and a piperidine‑1‑sulfonyl group on the same scaffold. The closest mono‑sulfonylated comparator, 1‑(Piperidine‑1‑sulfonyl)‑piperazine (CAS 500587‑48‑4), lacks the benzenesulfonyl substituent entirely and therefore offers six fewer hydrogen‑bond acceptors and a markedly lower logP. At the other extreme, 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine also differs from 1‑Benzenesulfonyl‑piperazine (CAS 14172‑55‑5), which carries only one sulfonyl group. The dual‑sulfonamide architecture is unique among listed structural analogs in PubChem and ChEMBL [1].

Sulfonamide Piperazine Chemical library design

Lipophilicity (Predicted logP) Differentiates 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine from Mono-Sulfonylated and Alkyl-Substituted Congeners

The ACD/Labs‑predicted logP of 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine is 2.39 . In contrast, the simpler analog 1‑(Piperidine‑1‑sulfonyl)‑piperazine (CAS 500587‑48‑4) has a predicted logP of −0.50 [1], a difference of approximately 2.9 log units that translates to a roughly 800‑fold difference in the octanol‑water partition coefficient. The 3,4‑dimethyl‑benzenesulfonyl analog (1‑(3,4‑Dimethyl‑benzenesulfonyl)‑4‑(piperidine‑1‑sulfonyl)‑piperazine) exhibits a predicted logP of 3.10 , i.e., 0.71 log units higher than the target compound, reflecting the lipophilic contribution of the two methyl groups on the phenyl ring. This places 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine in an intermediate lipophilicity window that is often preferred for balancing passive permeability and aqueous solubility [2].

Lipophilicity ADME Permeability

Hydrogen-Bond Acceptor Count as a Determinant of Target Engagement: 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine versus Carbonyl Analogs

1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine contains seven hydrogen‑bond acceptors (HBA = 7), principally contributed by the two sulfonamide groups [1]. The structurally related carbonyl analog [4‑(benzenesulfonyl)piperazin‑1‑yl]‑(1‑piperidinyl)methanone (CHEMBL1587240) has only five hydrogen‑bond acceptors because the piperidine‑sulfonyl group is replaced by a piperidine‑carbonyl group [2]. This difference of two HBA units can significantly alter the binding mode and affinity for ATP‑binding pockets and other polar active sites [3]. Furthermore, the sulfonamide NH group present in the target compound provides a hydrogen‑bond donor (HBD) that is absent in the carbonyl analog, potentially enabling additional anchoring interactions with target proteins.

Hydrogen bonding Target engagement Structure-based design

Predicted CNS Multiparameter Optimization (MPO) Score Positions 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine Favorably for Neuroscience Programs

Using the CNS MPO algorithm [1] and the predicted properties for 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine (logP = 2.39, calculated logD at pH 7.4 ≈ 2.39, TPSA = 85 Ų, HBD = 0, pKa of piperazine N ≈ 6.5–7.0), the desirability score falls in the range of 5.0–5.5 out of 6. This is substantially higher than the score for 1‑(3,4‑Dimethyl‑benzenesulfonyl)‑4‑(piperidine‑1‑sulfonyl)‑piperazine (logP = 3.10, TPSA = 85 Ų, predicted CNS MPO ≈ 4.5) and for 1‑(4‑Chloro‑benzenesulfonyl)‑4‑(4‑methyl‑piperidine‑1‑sulfonyl)‑piperazine (logP predicted > 3.5, CNS MPO predicted < 4.0) . A CNS MPO score ≥ 5.0 is associated with a higher probability of achieving sufficient brain exposure in preclinical species [2].

CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Molecular Weight Advantage of the Unsubstituted Benzenesulfonyl Core Relative to Heavier Congeners

With a molecular weight of 373.5 g·mol⁻¹, 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine is significantly lighter than several of its closely related analogs: 1‑(3,4‑Dimethyl‑benzenesulfonyl)‑4‑(piperidine‑1‑sulfonyl)‑piperazine (MW = 401.5), 1‑(4‑Chloro‑benzenesulfonyl)‑4‑(4‑methyl‑piperidine‑1‑sulfonyl)‑piperazine (MW = 422.0), and 1‑Benzyl‑4‑[4‑(2‑methyl‑piperidine‑1‑sulfonyl)‑benzenesulfonyl]‑piperazine (MW = 477.6) . The molecular weight advantage of 28–104 g·mol⁻¹ translates to lower molar volume and potentially better solubility per unit mass, while remaining within the generally accepted lead‑like molecular weight ceiling of 400 g·mol⁻¹ [1].

Molecular weight Lead-likeness Fragment-based design

Topological Polar Surface Area (tPSA) Distinction versus Chloro- and Methyl-Substituted Analogs

The predicted topological polar surface area (tPSA) of 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine is 85 Ų , whereas the 4‑chloro‑benzenesulfonyl analog has a predicted tPSA of 85 Ų but a significantly higher logP, and the benzyl‑substituted analog (1‑Benzyl‑4‑[4‑(2‑methyl‑piperidine‑1‑sulfonyl)‑benzenesulfonyl]‑piperazine) has a tPSA of 95 Ų . A tPSA of 85 Ų is close to the empirically derived optimum of 70–90 Ų for balancing oral absorption and brain penetration, while the higher tPSA of the benzyl analog (95 Ų) begins to approach the recognized 140 Ų ceiling for oral bioavailability [1].

Polar surface area Bioavailability Permeability

Research and Industrial Application Scenarios for 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine (CAS 797772-99-7) Stemming from Its Differentiation Evidence


Kinase Inhibitor Library Design Requiring a Dual-Sulfonamide Piperazine Scaffold with CNS-Compliant Physicochemical Properties

Medicinal chemistry teams designing focused kinase inhibitor libraries for CNS targets can prioritize 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine over mono‑sulfonylated analogs because its dual‑sulfonamide architecture provides a higher hydrogen‑bond‑acceptor count (HBA = 7) that mimics the ATP adenine‑binding motif [1]. Its predicted CNS MPO score of 5.0–5.5 and intermediate logP of 2.39 position it as a more promising starting point for achieving brain exposure than the dimethyl‑phenyl (logP = 3.10) or 4‑chloro‑phenyl (logP > 3.5) substituted congeners [2].

Carbonic Anhydrase Inhibitor Fragment Elaboration Leveraging the Sulfonamide Zinc-Binding Group

The benzenesulfonamide moiety present in this compound is a recognized zinc‑binding group (ZBG) for carbonic anhydrase isoforms [1]. The additional piperidine‑1‑sulfonyl substituent extends the inhibitor into a secondary binding pocket, a design strategy that has been validated in sulfonylpiperazine‑based carbonic anhydrase inhibitors with nanomolar affinity [2]. Procurement of this specific dual‑sulfonamide is justified over simpler benzenesulfonamides because the pre‑installed piperidine‑sulfonyl tail eliminates the need for post‑synthetic elaboration of the N4 position.

Antibacterial Lead Optimization Employing Sulfonylpiperazine LpxH Inhibitor Pharmacophores

Sulfonylpiperazine derivatives have demonstrated potent inhibition of UDP‑2,3‑diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in Gram‑negative lipopolysaccharide biosynthesis, with MIC values as low as 0.83 μg mL⁻¹ for optimized analogs [1]. 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine provides a scaffold that incorporates both the sulfonylpiperazine core and a secondary sulfonamide group capable of engaging the LpxH active site. Its molecular weight of 373.5 g·mol⁻¹ and tPSA of 85 Ų are within the range associated with Gram‑negative permeation, making it a rational procurement choice for antibacterial SAR campaigns [2].

Fragment-Based Drug Discovery (FBDD) Where Balanced Aqueous Solubility and Affinity Are Required

Fragment‑based screening programs benefit from compounds with molecular weight below 400 g·mol⁻¹ and moderate lipophilicity (logP 1–3) to ensure adequate solubility for biophysical assays [1]. 1‑Benzenesulfonyl‑4‑(piperidine‑1‑sulfonyl)‑piperazine meets both criteria (MW = 373.5, logP = 2.39), whereas its dimethyl‑phenyl analog (MW = 401.5) and benzyl analog (MW = 477.6) exceed the fragment‑like molecular weight ceiling. Its seven hydrogen‑bond acceptors also increase the likelihood of detecting specific binding by surface plasmon resonance (SPR) or ligand‑observed NMR [2].

Quote Request

Request a Quote for 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.